molecular formula C14H21NO B14159343 N-prop-2-enyladamantane-1-carboxamide CAS No. 71458-41-8

N-prop-2-enyladamantane-1-carboxamide

Cat. No.: B14159343
CAS No.: 71458-41-8
M. Wt: 219.32 g/mol
InChI Key: ZQSVFAFUEFXFRH-UHFFFAOYSA-N
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Description

N-prop-2-enyladamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-prop-2-enyladamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with an appropriate amine, such as prop-2-enylamine. One common method is the Schotten-Baumann reaction, which involves the use of an acid chloride intermediate. The reaction is carried out under basic conditions, often using a base like sodium hydroxide or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-prop-2-enyladamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-prop-2-enyladamantane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-prop-2-enyladamantane-1-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors in the central nervous system, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-prop-2-ynylacrylamide
  • N-prop-2-ynylbut-2-enamide
  • 1,3-dehydroadamantane

Uniqueness

N-prop-2-enyladamantane-1-carboxamide is unique due to its adamantane core, which provides exceptional stability and rigidity. This makes it particularly useful in applications where structural integrity is crucial. Compared to other similar compounds, it may offer enhanced biological activity or improved material properties .

Properties

CAS No.

71458-41-8

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N-prop-2-enyladamantane-1-carboxamide

InChI

InChI=1S/C14H21NO/c1-2-3-15-13(16)14-7-10-4-11(8-14)6-12(5-10)9-14/h2,10-12H,1,3-9H2,(H,15,16)

InChI Key

ZQSVFAFUEFXFRH-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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